molecular formula C15H15F3N4O3S B2664795 N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396878-47-9

N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2664795
CAS RN: 1396878-47-9
M. Wt: 388.37
InChI Key: HTRIDSIITOUHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been found to have potential therapeutic applications in the treatment of various B cell malignancies and autoimmune diseases. In

Scientific Research Applications

Antimicrobial Activity

N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide and its derivatives have shown promising results in antimicrobial activity. A study by Ghorab et al. (2017) synthesized a series of novel compounds inspired by antituberculosis pro-drugs, showing significant activity against Mycobacterium tuberculosis. The introduction of specific moieties in the compound structure led to potent antimicrobial effects, highlighting its potential in this field (Ghorab et al., 2017).

Inhibitory Profiles and Antioxidant Properties

Research by Lolak et al. (2020) explored the inhibitory profiles of similar compounds against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's. The study found moderate DPPH radical scavenging and metal chelating activity, indicating antioxidant potential (Lolak et al., 2020).

Anticancer Properties

The compound and its derivatives have been explored for their anticancer properties. Praveen Kumar et al. (2020) synthesized a novel compound evaluated for anti-breast cancer activity. The compound showed significant activity against MCF-7 breast cancer cell lines, surpassing the standard drug in effectiveness (Praveen Kumar et al., 2020).

DNA Interaction and Antitumor Activities

Studies have also delved into the DNA interaction and antitumor capabilities of related compounds. For instance, Prasad et al. (2010) investigated organotin(IV) complexes with derivatives of the compound for antimicrobial activity and DNA interaction. The study demonstrated significant DNA-binding properties, suggesting potential in antitumor applications (Prasad et al., 2010).

Potential in Treating Neurological Disorders

Hirst et al. (2006) researched a closely related compound, SB-399885, which showed high affinity for human recombinant and native 5-HT6 receptors. It displayed cognitive-enhancing properties in aged rat models, indicating its potential in treating neurological disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3S/c16-15(17,18)11-1-3-13(4-2-11)26(23,24)21-12-9-19-14(20-10-12)22-5-7-25-8-6-22/h1-4,9-10,21H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRIDSIITOUHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide

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